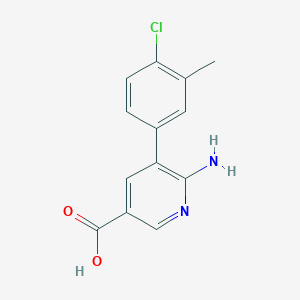

6-Amino-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

6-amino-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2/c1-7-4-8(2-3-11(7)14)10-5-9(13(17)18)6-16-12(10)15/h2-6H,1H3,(H2,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZBGXBAGTWDTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=C(N=CC(=C2)C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-step Preparation Process

A patented process for the synthesis of related 3-amino-2-chloro-4-alkylpyridines, which can be adapted for the target compound, involves the following key steps:

| Step | Reaction Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Reaction of alkyl-substituted precursor with cyanoacetamide | Organic solvent (methanol/ethanol), base (KOH), 50–80°C, 4–8 hours | Formation of cyano-substituted pyridine intermediate |

| 2 | Chlorination using chlorinating agents (e.g., phenylphosphonic dichloride, POCl3) | 110–180°C, 6–24 hours | Introduction of chlorine atoms at desired positions |

| 3 | Acid-catalyzed heating | 80–110°C, 1–10 hours | Conversion to pyridinecarboxamide intermediate |

| 4 | Reaction with base and halide | 0–100°C, 1–10 hours | Amination step producing aminopyridine derivative |

| 5 | Catalytic hydrogenation | Organic solvent, PdCl2 catalyst, 50–150 psi H2 pressure, 20–100°C, 6–24 hours | Reduction of nitro or other groups to amino |

| 6 | Chlorination with chlorine gas | pH 0.01–2, 5–30°C, 0.5–2 hours | Final chlorination to yield 3-amino-2-chloro-4-methylpyridine |

This sequence avoids undesirable nitration steps and minimizes contamination by dichloropyridine by-products, making it suitable for scale-up and environmentally safer production.

Adaptation for 6-Amino-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid

To incorporate the 4-chloro-3-methylphenyl group at position 5, a cross-coupling reaction or electrophilic aromatic substitution on a suitably functionalized pyridine intermediate is employed. The phenyl substituent bearing chloro and methyl groups can be introduced via Suzuki or Stille coupling reactions using corresponding aryl boronic acids or stannanes under palladium catalysis.

Catalytic Hydrogenation and Chlorination

Hydrogenation using palladium chloride catalysts under mild pressures (50 psi) and temperatures (60–80°C) efficiently converts intermediates to the amino-functionalized pyridine. Subsequent chlorination with chlorine gas at low pH and controlled temperature selectively introduces chlorine atoms without over-chlorination or degradation.

Research Findings and Optimization

- Yield and Purity: The patented process reports yields of approximately 75–80% for key intermediates with melting points consistent with pure compounds, indicating high purity after crystallization and solvent washing.

- Environmental and Cost Considerations: Avoidance of nitration steps reduces hazardous waste and improves safety. Use of common solvents like methanol and ethanol and mild reaction conditions enhances scalability and cost-effectiveness.

- Catalyst Efficiency: Palladium-based catalysts demonstrate high selectivity and turnover numbers in hydrogenation steps, critical for maintaining amino group integrity.

- Reaction Times and Temperatures: Optimization of reaction times (1–24 hours depending on step) and temperatures (from 0°C to 180°C) balances reaction completeness and side-reaction minimization.

Comparative Data Table of Key Reaction Steps

| Step No. | Reaction Type | Reagents/Catalysts | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Condensation with cyanoacetamide | KOH, MeOH/EtOH | 50–80 | 4–8 | ~75 | Formation of cyano-pyridine intermediate |

| 2 | Chlorination | POCl3 or phenylphosphonic dichloride | 110–180 | 6–24 | 70–80 | Introduction of Cl substituents |

| 3 | Acid heating | Acid catalyst | 80–110 | 1–10 | 70–75 | Conversion to carboxamide |

| 4 | Amination | Base + halide | 0–100 | 1–10 | 70–80 | Amino group introduction |

| 5 | Hydrogenation | PdCl2 catalyst, H2 gas | 20–100 | 6–24 | 75–85 | Reduction to amino-pyridine |

| 6 | Chlorination | Cl2 gas, acidic pH | 5–30 | 0.5–2 | 80–90 | Final chlorination |

Alternative Synthetic Approaches and Related Compounds

While direct literature on the exact compound is limited, related pyridine carboxylic acids bearing amino and halogen substituents have been synthesized via:

- Cyclocondensation reactions involving aminopyridine precursors and carboxylation reagents.

- One-pot multi-component reactions catalyzed by metal salts such as InCl3, enabling rapid assembly of substituted pyridine frameworks under mild conditions.

- Cross-coupling reactions for aryl substituent introduction on pyridine rings, facilitating structural diversification and functional group tolerance.

These methods provide alternative routes or modifications to improve yield, reduce steps, or enhance environmental compatibility.

Chemical Reactions Analysis

6-Amino-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The nitro derivatives can be reduced back to the amino group using reducing agents like sodium borohydride or catalytic hydrogenation.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and catalysts. Major products formed from these reactions include various substituted pyridine derivatives, esters, and amides.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of pyridine compounds, including 6-Amino-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid, exhibit significant antimicrobial properties. Studies have shown that modifications in the pyridine ring can enhance the efficacy against various bacterial strains. For instance, a study demonstrated that certain derivatives displayed activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development into new antibiotics .

Anti-Cancer Properties

Several studies have investigated the potential anti-cancer effects of pyridine derivatives. The compound has been evaluated for its ability to inhibit specific cancer cell lines. For example, research focusing on its structural analogs revealed promising results in reducing cell viability in breast and colon cancer models . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Synthetic Methodologies

Synthesis of Novel Compounds

The compound serves as an essential intermediate in the synthesis of more complex chemical entities. Its unique structure allows for various chemical modifications that can lead to the development of new pharmaceuticals. For instance, it has been utilized in the synthesis of quinazoline derivatives known for their biological activity .

Reactivity Studies

The reactivity of this compound has been extensively studied to understand its behavior under different conditions. The compound's ability to undergo nucleophilic substitution reactions makes it a valuable precursor in organic synthesis .

Biological Studies

Neuropharmacological Research

Recent investigations have explored the neuropharmacological properties of pyridine derivatives. The compound has been assessed for its impact on neurotransmitter systems and potential effects on mood disorders. Preliminary results indicate that it may modulate serotonin and dopamine pathways, suggesting possible applications in treating depression and anxiety .

Toxicological Evaluations

Toxicity studies are crucial for understanding the safety profile of any new compound. Evaluations of this compound have shown low toxicity levels in preliminary assays, making it a candidate for further development in therapeutic applications .

- Antimicrobial Efficacy Study : A study conducted on various derivatives of pyridine revealed that those containing the this compound structure exhibited enhanced activity against multi-drug resistant strains of E. coli and S. aureus, highlighting its potential as a lead compound in antibiotic development .

- Cancer Cell Line Testing : In vitro testing on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines demonstrated that modifications to the carboxylic acid group significantly increased cytotoxicity, indicating a pathway for developing targeted cancer therapies based on this compound .

Mechanism of Action

The mechanism of action of 6-Amino-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic benefits. The molecular pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Core

6-Amino-5-(4-chlorophenyl)pyridine-3-carboxylic acid (CAS 1426958-49-7)

- Key Difference : Lacks the 3-methyl group on the phenyl ring.

- Impact : Reduced steric bulk may enhance solubility but decrease hydrophobic interactions in biological systems. Purity: 97% .

PF-01247324 (6-Amino-5-(2,3,5-trichlorophenyl)pyridine-2-carboxylic acid methylamide)

- Key Differences :

- Carboxylic acid replaced with methylamide at position 2.

- Phenyl substituent has three chlorine atoms (2,3,5-positions).

- The methylamide group may reduce ionization, favoring CNS penetration. Used in preclinical studies (exact indications unspecified) .

4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-2-pyridinecarboxylic acid

- Key Differences: Amino group at position 4, carboxylic acid at position 2. Phenyl substituent includes fluoro and methoxy groups.

- Impact: Multi-halogenation enhances herbicidal activity (e.g., weed control in non-crop settings). The methoxy group introduces electron-donating effects, altering reactivity .

Functional Group Modifications

6-Amino-3-pyridinecarboxylic acid (CAS 3167-49-5)

- Key Difference : Lacks the phenyl substituent.

- Impact : Simplified structure with lower molecular weight (154.1 g/mol ) increases aqueous solubility but reduces target specificity. Common as a building block in heterocyclic synthesis .

4-(6-Aminopyridin-3-yl)benzoic acid (CAS 222986-51-8)

Heterocyclic and Substituent Diversity

5-Chloro-2-cyclopropyl-6-(methyl(pyridin-3-ylmethyl)amino)pyrimidine-4-carboxylic acid

- Key Differences :

- Pyrimidine core instead of pyridine.

- Cyclopropyl and pyridinylmethyl substituents.

- Impact : Pyrimidines often exhibit antiviral or anticancer activity. The cyclopropyl group may improve metabolic stability .

2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylic Acid

- Key Differences :

- Sulfanyl and trifluoromethyl groups.

Physicochemical and Application Comparison

Biological Activity

6-Amino-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid is an organic compound belonging to the class of pyridine carboxylic acids. Its structure features an amino group at the 6th position, a 4-chloro-3-methylphenyl group at the 5th position, and a carboxylic acid group at the 3rd position of the pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

- Molecular Formula : C₁₃H₁₁ClN₂O₂

- Molecular Weight : 262.69 g/mol

- CAS Number : 1426958-48-6

Synthetic Methods

The synthesis of this compound can be achieved through several methods, typically involving the reaction of 4-chloro-3-methylbenzaldehyde with malononitrile in the presence of ammonium acetate, followed by hydrolysis under acidic conditions. Industrial methods may utilize continuous flow reactors to enhance yield and purity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of pyridine carboxylic acids can inhibit various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can reduce inflammation markers in cell lines exposed to lipopolysaccharide (LPS), indicating its potential as a therapeutic agent in inflammatory diseases. The mechanism appears to involve modulation of signaling pathways associated with inflammation .

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. For example, derivatives have been tested against various cancer cell lines, revealing IC₅₀ values in the low micromolar range. The mechanism involves interference with tubulin polymerization, which is crucial for cell division, leading to cell cycle arrest in the G2/M phase .

Case Studies and Research Findings

- Study on Anticancer Activity : A derivative similar to this compound was found to inhibit tubulin polymerization effectively. This compound induced apoptosis in cancer cells by downregulating Bcl-2 and upregulating Bax expression, demonstrating a pro-apoptotic mechanism .

- Inflammatory Response Modulation : In a study involving BV-2 microglial cells, treatment with this compound reduced LPS-induced inflammation markers significantly. This suggests its potential role in neuroinflammatory conditions such as Alzheimer's disease .

Comparative Biological Activity Table

| Compound | Activity Type | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| This compound | Antimicrobial | Not specified | Inhibition of bacterial growth |

| Similar Derivative A | Anticancer | 1.76 ± 0.19 | Tubulin polymerization inhibition |

| Similar Derivative B | Anti-inflammatory | <10 | Reduction of TNF-a release |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.